Hexaneophylditin

Übersicht

Beschreibung

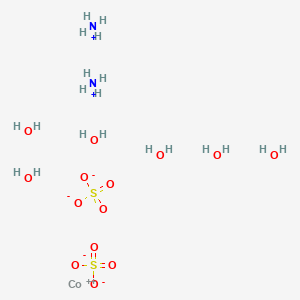

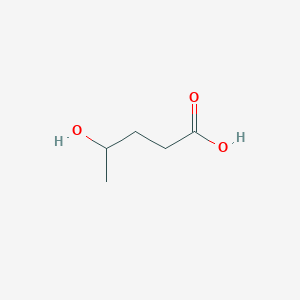

Hexaneophylditin, also known as Hexamethyldistannane, is an organotin compound with the linear formula (CH3)3SnSn(CH3)3 . It’s a type of organometallic compound containing tin-carbon bonds .

Synthesis Analysis

Hexaneophylditin is synthesized via palladium-catalyzed dehalogenative polycondensation . Organotin compounds are generally synthesized using Grignard reagents, which are useful for producing Sn-C bonds . The synthesis of organotin compounds has grown rapidly since the discovery of the Grignard reagents .Molecular Structure Analysis

The molecular structure of Hexaneophylditin is invariably tetrahedral . The tetraorgano derivatives of tin (IV) compounds are much more common and more useful . The molecular weight of Hexaneophylditin is 327.63 .Chemical Reactions Analysis

Organotin compounds, including Hexaneophylditin, generally do not hydrolyze except in concentrated acid . Important reactions usually focus on organotin halides and pseudohalides with nucleophiles . Hexaneophylditin has been used in the synthesis of π-conjugated naphthodithiophene homopolymers .Physical And Chemical Properties Analysis

Hexaneophylditin is a solid at room temperature . It has a molecular weight of 327.63 . The physical and chemical properties of organotin compounds like Hexaneophylditin are determined by their chemistry, including their molecular structure and functional groups .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity in Food Preservation : A study by Lanciotti et al. (2003) investigated compounds including hexanal for their antimicrobial activity and potential use in improving the safety and shelf life of minimally processed foods. This study suggests potential applications of related hexane-based compounds in food preservation (Lanciotti et al., 2003).

Chemical Encapsulation Studies : Research on hexameric encapsulation complexes by Avram, Cohen, and Rebek (2011) offers insights into the behavior of molecules in confined spaces, which could be relevant to understanding how hexane-based compounds like Hexaneophylditin might behave in various applications (Avram et al., 2011).

Enzyme Replacement Therapy Research : Akeboshi et al. (2007) studied the production of recombinant β-Hexosaminidase A in yeast for potential use in enzyme replacement therapy. This research could be relevant for understanding the broader context of hexane derivatives in medical applications (Akeboshi et al., 2007).

Anticancer Potential of 1,8-Cineole : Sampath et al. (2018) isolated 1,8-Cineole from a hexane extract and investigated its role in anticancer effects. This study highlights the potential for certain hexane derivatives in cancer treatment (Sampath et al., 2018).

Organometallic Chemistry Research : A study on the preparation of neophyltin anions, which included the production of hexaneophylditin, by Podestá et al. (1995) may provide insights into the chemical properties and potential applications of Hexaneophylditin (Podestá et al., 1995).

Genomic Applications : While not directly related to Hexaneophylditin, research on next-generation sequencing technologies by Morozova and Marra (2008) could be relevant for understanding the broader context of genomic research in which hexane-based compounds might be applied (Morozova & Marra, 2008).

Safety And Hazards

Hexaneophylditin is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Eigenschaften

InChI |

InChI=1S/6C10H13.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;/h6*4-8H,1H2,2-3H3;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUBNGOFFHBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

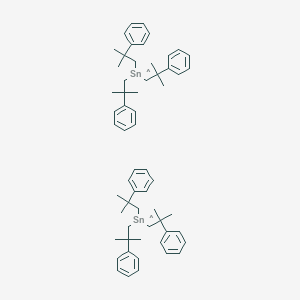

Canonical SMILES |

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H78Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(2-methyl-2-phenylpropyl)tin | |

CAS RN |

13356-09-7 | |

| Record name | NSC126679 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)

![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)

![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)